molecular formula C25H27FN4O3 B2884331 N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide CAS No. 877632-04-7

N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide

Katalognummer: B2884331
CAS-Nummer: 877632-04-7
Molekulargewicht: 450.514
InChI-Schlüssel: BOYUZNLIFAKHLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-Benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a synthetic small molecule characterized by a central oxalamide scaffold. The structure integrates a benzyl group at the N1 position and a substituted ethyl chain at N2, which includes a furan-2-yl moiety and a 4-(4-fluorophenyl)piperazine unit. This compound is hypothesized to exhibit biological activity due to its structural similarity to pharmacologically active piperazine derivatives, which are often associated with receptor binding (e.g., serotonin or dopamine receptors) .

The synthesis involves reacting a precursor (e.g., 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethylamine) with benzyl isocyanate under mild conditions, yielding the oxalamide product with high efficiency (e.g., 91% yield in analogous reactions) . The compound’s purity is confirmed via elemental analysis and melting point determination (e.g., mp: 195–196°C in related derivatives) .

Eigenschaften

IUPAC Name

N-benzyl-N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN4O3/c26-20-8-10-21(11-9-20)29-12-14-30(15-13-29)22(23-7-4-16-33-23)18-28-25(32)24(31)27-17-19-5-2-1-3-6-19/h1-11,16,22H,12-15,17-18H2,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYUZNLIFAKHLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNC(=O)C(=O)NCC3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide typically involves multiple steps, starting with the formation of the piperazine ring. The process may include the following steps:

  • Formation of Piperazine Derivative: The piperazine ring is formed through a reaction involving 4-fluorophenyl and appropriate reagents.

  • Introduction of Furan-2-yl Group: The furan-2-yl group is introduced through a substitution reaction.

  • Benzyl Group Addition: The benzyl group is added to the oxalamide moiety through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Analyse Chemischer Reaktionen

Types of Reactions: N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions are common, where different groups are replaced by others.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, with modifications to the functional groups and molecular structure.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is studied for its potential biological activity. It may be used as a probe to understand biological pathways and interactions with biomolecules.

Medicine: In the medical field, this compound is explored for its therapeutic potential. It may be investigated for its effects on various diseases, including its role as a potential drug candidate.

Industry: In industry, this compound can be used in the development of new materials, pharmaceuticals, and other chemical products. Its unique properties make it suitable for various applications.

Wirkmechanismus

The mechanism by which N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide exerts its effects involves interactions with specific molecular targets. These interactions may include binding to receptors, enzymes, or other proteins, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Implications

  • Target Compound: Preliminary data suggest moderate binding affinity for 5-HT1A (Ki: 12 nM) and D2 (Ki: 45 nM) receptors in silico models, outperforming non-fluorinated piperazine derivatives .
  • Analogues: The quinoline derivative showed potent antibacterial activity (MIC: 2 µg/mL against S. aureus), while the azetidinone lacked significant bioactivity in initial screens .

Biologische Aktivität

N1-benzyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This compound, characterized by a unique structure incorporating piperazine and furan moieties, has been evaluated for various pharmacological effects, including anticancer, antimicrobial, and neuropharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is C22H25FN4O3C_{22}H_{25}F_{N_{4}}O_{3}. Its structural components include:

  • Benzyl group : Enhances lipophilicity.
  • Piperazine ring : Known for its diverse biological activity.
  • Furan moiety : Contributes to the compound's reactivity and interaction with biological targets.

1. Anticancer Activity

Research has indicated that derivatives of piperazine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in prostate cancer cells, suggesting a potential for therapeutic applications in oncology .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AProstate Cancer15.3Induction of apoptosis
Compound BBreast Cancer10.7Inhibition of cell proliferation
N1-benzyl...Various (not specified)TBDTBD

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored in vitro against several bacterial strains. Preliminary results indicate that the compound exhibits moderate to significant antibacterial activity, particularly against Gram-positive bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

3. Neuropharmacological Effects

The piperazine component is known for its neuropharmacological properties. Compounds with similar structures have been reported to exhibit anxiolytic and antidepressant-like effects in animal models. This suggests that this compound may also possess similar properties, warranting further investigation.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of compounds related to this compound. These studies indicate that modifications to the piperazine ring and the introduction of various substituents can significantly alter biological activity.

For example:

  • Modification of the fluorophenyl group : Enhances potency against specific cancer cell lines.
  • Alteration of the oxalamide linkage : Influences both solubility and bioavailability.

Q & A

Basic: How can synthesis optimization be achieved for this compound to improve yield and purity?

Answer:
Synthesis optimization requires precise control of reaction conditions, including:

  • Temperature modulation : Maintaining 0–5°C during coupling reactions to minimize side products (e.g., amide bond hydrolysis) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while inert atmospheres (N₂/Ar) prevent oxidation .
  • Catalyst use : Carbodiimides (DCC) or coupling agents (HOBt) improve amidation efficiency .
  • Purification : Column chromatography (silica gel) or recrystallization (ethyl acetate/hexane) isolates the product with >95% purity .

Basic: What analytical techniques are recommended for structural characterization?

Answer:
Standard protocols include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., furan protons at δ 6.2–7.4 ppm; piperazine methyl at δ 2.3–2.5 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₈H₃₀FN₅O₃: 528.2365) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Basic: How should stability studies be designed under varying pH and temperature conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC. Piperazine moieties may hydrolyze under acidic conditions .
  • Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C identifies decomposition points. Store at -20°C in amber vials to prevent photodegradation .

Advanced: How can structure-activity relationship (SAR) studies be structured to enhance target affinity?

Answer:

  • Substituent variation : Replace the benzyl group with halogenated analogs (e.g., Cl, Br) to assess electronic effects on receptor binding .
  • Piperazine modifications : Introduce methyl or ethyl groups to the piperazine nitrogen to evaluate steric hindrance .
  • Biological assays : Compare IC₅₀ values in enzyme inhibition (e.g., kinases) or receptor binding (e.g., serotonin 5-HT₁A) to correlate structural changes with activity .

Advanced: What computational methods predict binding modes with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., dopamine D₂) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .
  • QSAR models : Train on datasets of analogous oxalamides to predict logP and pKa for bioavailability optimization .

Advanced: How to resolve contradictions in reported biological targets (e.g., kinase vs. GPCR activity)?

Answer:

  • Selective assay design : Use knockout cell lines or siRNA silencing to isolate target contributions .
  • Biophysical validation : Surface plasmon resonance (SPR) quantifies binding kinetics (Kd, Kon/Koff) for disputed targets .
  • Off-target screening : Profile against panels (e.g., Eurofins CEREP) to identify cross-reactivity .

Advanced: What strategies mitigate enantiomer-related toxicity during chiral synthesis?

Answer:

  • Chiral chromatography : Use amylose-based columns (Chiralpak AD-H) to separate enantiomers .
  • Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective amide bond formation .
  • Toxicity screening : Compare enantiomers in zebrafish models (LC₅₀) to prioritize safer candidates .

Advanced: How to address discrepancies between in vitro potency and in vivo efficacy?

Answer:

  • PK/PD modeling : Measure plasma half-life (t½) and tissue distribution in rodents to optimize dosing .
  • Metabolite profiling : LC-MS/MS identifies active/inactive metabolites influencing efficacy .
  • Formulation adjustments : Use PEGylated nanoparticles to enhance bioavailability .

Advanced: What in vivo models are suitable for assessing neuropharmacological activity?

Answer:

  • Rodent behavioral assays : Forced swim test (FST) for antidepressant activity; elevated plus maze (EPM) for anxiolytic effects .
  • Microdialysis : Monitor extracellular dopamine/serotonin levels in striatum/hippocampus .
  • Toxicology : Assess hepatotoxicity via ALT/AST levels and histopathology .

Advanced: How to validate receptor-ligand interactions using biophysical techniques?

Answer:

  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM : Resolve ligand-bound receptor structures at near-atomic resolution .
  • Fluorescence polarization : Competitive assays with fluorescent probes (e.g., BODIPY-labeled ligands) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.